![molecular formula C14H12O3 B062300 Methyl 3-(4-hydroxyphenyl)benzoate CAS No. 192376-76-4](/img/structure/B62300.png)
Methyl 3-(4-hydroxyphenyl)benzoate
Overview
Description
“Methyl 3-(4-hydroxyphenyl)benzoate” is a chemical compound with the linear formula HOC6H4C6H4CO2CH3 . It is also known by the synonym "Methyl 4′-hydroxy-[1,1′-biphenyl]-3-carboxylate" . The molecular weight of this compound is 228.24 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-hydroxyphenyl)benzoate” can be represented by the SMILES string COC(=O)c1cccc(c1)-c2ccc(O)cc2 . The InChI representation is 1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(4-hydroxyphenyl)benzoate” is a solid substance . It has a melting point of 128-132 °C .Scientific Research Applications
Synthesis of Gefitinib
“Methyl 3-(4-hydroxyphenyl)benzoate” has been used in the synthesis of Gefitinib . Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives, such as “Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate”, are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . OLEDs are used in various applications, including digital displays and solid-state lighting.
Liquid Crystals
“Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate” serves as a building block for basic liquid crystals . Liquid crystals have applications in displays, thermometers, and optical imaging.
Medicinal Chemistry
A large number of biphenyl derivatives, including “Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate”, are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Thermophysical Property Data
“Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate” is used in the study of thermophysical property data . This data is crucial in various fields, including chemical engineering, process design, and product development.
Antimicrobial Preservative
“Methyl 4’-hydroxybenzoate” is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It helps to extend the shelf life of these products by preventing the growth of harmful microorganisms.
Mechanism of Action
Target of Action
Methyl 3-(4-hydroxyphenyl)benzoate, also known as Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate, is a chemical compound used in laboratory settings The primary targets of this compound are not clearly identified in the available literature
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For Methyl 3-(4-hydroxyphenyl)benzoate, it’s important to store the compound in a dry, cool, and well-ventilated place . Environmental factors such as temperature, light, and pH can potentially affect the stability and efficacy of the compound.
properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSVMMHYHQNTKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408275 | |
Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-hydroxyphenyl)benzoate | |
CAS RN |
192376-76-4 | |
Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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